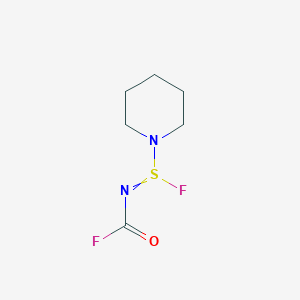
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride is a compound belonging to the class of sulfonimidoyl fluorides. These compounds are known for their unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and drug discovery. The presence of both fluorocarbonyl and sulfinimidoyl groups in the molecule imparts distinct reactivity and stability, making it a valuable compound for scientific research.
Métodos De Preparación
The synthesis of N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride typically involves the use of sulfur-fluorine exchange (SuFEx) reactions. One common method involves the reaction of N-Boc-sulfinamide (Boc=tert-butyloxycarbonyl) salt building blocks with fluorinating agents such as Selectfluor. The reaction conditions are mild, and the product is obtained in high yield and excellent purity after a simple aqueous workup . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield.
Análisis De Reacciones Químicas
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonimidamides.
Reactions with Grignard Reagents: The compound reacts with Grignard reagents to form enantioenriched sulfoximines.
Sulfur-Fluorine Exchange (SuFEx) Reactions: These reactions are used for the late-stage functionalization of complex molecules, making the compound a valuable tool in organic synthesis.
Common reagents used in these reactions include primary and secondary amines, Grignard reagents, and fluorinating agents like Selectfluor. The major products formed from these reactions are sulfonimidamides and sulfoximines.
Aplicaciones Científicas De Investigación
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.
Chemical Biology: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride involves its reactivity with various nucleophiles, such as amines and organometallic reagents. The compound’s fluorocarbonyl and sulfinimidoyl groups facilitate these reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparación Con Compuestos Similares
N-(Fluorocarbonyl)piperidine-1-sulfinimidoyl fluoride can be compared with other sulfonimidoyl fluorides and related compounds, such as:
Sulfonimidamides: These compounds share similar chemical properties and applications but differ in their specific functional groups and reactivity.
Sulfonyl Fluorides: These compounds are used in SuFEx reactions and serve as biological probes.
The uniqueness of this compound lies in its combination of fluorocarbonyl and sulfinimidoyl groups, which impart distinct reactivity and stability, making it a versatile compound for various scientific applications.
Propiedades
Número CAS |
63562-80-1 |
|---|---|
Fórmula molecular |
C6H10F2N2OS |
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
N-[fluoro(piperidin-1-yl)-λ4-sulfanylidene]carbamoyl fluoride |
InChI |
InChI=1S/C6H10F2N2OS/c7-6(11)9-12(8)10-4-2-1-3-5-10/h1-5H2 |
Clave InChI |
WGXGCZHTUIBCPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=NC(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


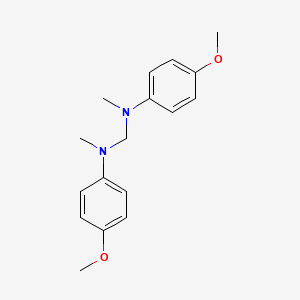
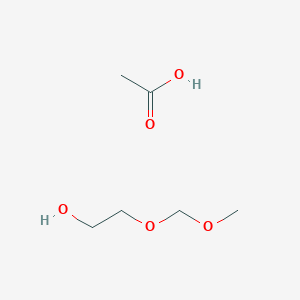
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
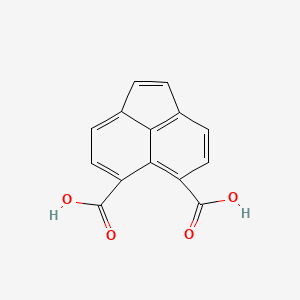
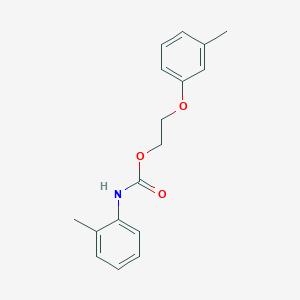
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
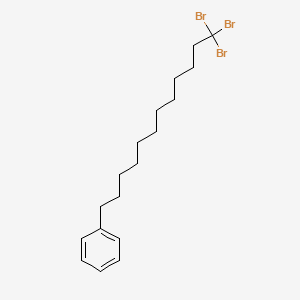

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)



![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
